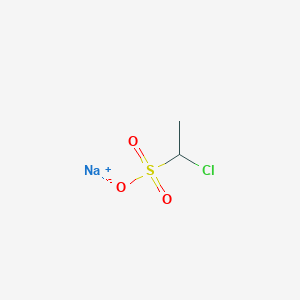

sodium 1-chloroethane-1-sulfonate

Description

Based on the evidence, sodium 1-chloroethane-1-sulfonate is inferred to belong to a class of organosulfonates characterized by a sulfonate group (-SO₃⁻) attached to an ethane backbone with a chlorine substituent. Such compounds are typically used in organic synthesis, surfactants, or as intermediates in pharmaceuticals .

Properties

IUPAC Name |

sodium;1-chloroethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5ClO3S.Na/c1-2(3)7(4,5)6;/h2H,1H3,(H,4,5,6);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTHLFYZKHPYBY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(S(=O)(=O)[O-])Cl.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClNaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 1-chloroethane-1-sulfonate can be synthesized through the sulfonation of chloroethane. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonate group .

Industrial Production Methods: In industrial settings, the production of sodium 1-chloroethane-1-sulfonate involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Sodium 1-chloroethane-1-sulfonate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of sodium 1-hydroxyethane-1-sulfonate.

Oxidation Reactions: The sulfonate group can be oxidized to form sulfonic acids under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like hydroxide ions in aqueous solutions.

Oxidation Reactions: Often require oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed:

Sodium 1-hydroxyethane-1-sulfonate: Formed through substitution reactions.

Sulfonic Acids: Formed through oxidation reactions.

Scientific Research Applications

Sodium 1-chloroethane-1-sulfonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other sulfonated compounds.

Biology: Employed in the study of sulfonation processes and their effects on biological molecules.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 1-chloroethane-1-sulfonate involves its interaction with various molecular targets. The sulfonate group can participate in ionic interactions with positively charged molecules, while the chloroethane backbone can undergo nucleophilic substitution reactions. These interactions and reactions contribute to the compound’s diverse effects in different applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of key sulfonate derivatives is provided below:

Key Observations:

- Substituent Effects: Chlorine substituents (as in sodium chloroacetate or α-chloroethane-β-sulphonate) increase reactivity and toxicity compared to non-halogenated analogs . Hydroxyl groups (e.g., sodium 2-chloro-1-hydroxyethane-1-sulfonate) enhance water solubility but may reduce stability under acidic conditions .

- Positional Isomerism : The placement of substituents on the ethane backbone (e.g., α vs. β positions) significantly impacts synthetic pathways. For example, methyl α-chloroethane-α-sulphonate reacts with sodium methoxide to yield positional isomers, complicating purification .

- Chain Length : Longer alkyl chains (e.g., sodium 1-heptanesulfonate) improve surfactant properties but reduce solubility in polar solvents .

Key Findings:

- Chlorinated derivatives (e.g., sodium chloroacetate) require stringent safety protocols due to acute toxicity, whereas non-chlorinated analogs (e.g., sodium heptanesulfonate) pose lower risks .

- Lack of hazard data for some compounds (e.g., sodium 1-cyanoethane-1-sulfinate) underscores the need for further toxicological studies .

Biological Activity

Sodium 1-chloroethane-1-sulfonate (CAS Number: 116277-82-8) is an inorganic compound that has garnered attention for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in various fields.

Sodium 1-chloroethane-1-sulfonate is a sulfamate with a hydroxy group. It is typically encountered in its sodium salt form and has applications in biochemical research and industrial processes. Its structure allows it to interact with biological systems, influencing various metabolic pathways.

The biological activity of sodium 1-chloroethane-1-sulfonate can be attributed to several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, affecting metabolic rates in microorganisms and higher organisms.

- Ion Exchange : The compound’s sulfonate group can participate in ion exchange processes, potentially altering ionic balances in cells.

- Cell Membrane Interaction : Its hydrophilic nature allows it to interact with cell membranes, which can influence permeability and transport mechanisms.

Antimicrobial Activity

Research indicates that sodium 1-chloroethane-1-sulfonate exhibits antimicrobial properties. In studies focusing on microbial strains, it has been shown to inhibit growth at specific concentrations:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 5 mg/L |

| Staphylococcus aureus | 3 mg/L |

| Pseudomonas aeruginosa | 7 mg/L |

These findings suggest its potential use as an antimicrobial agent in clinical settings or as a preservative in food products.

Toxicological Studies

Toxicological evaluations have demonstrated that sodium 1-chloroethane-1-sulfonate has a low toxicity profile. In animal studies, doses up to 100 mg/kg did not result in significant adverse effects, indicating a favorable safety margin for potential therapeutic applications.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of sodium 1-chloroethane-1-sulfonate against common pathogens revealed promising results. The compound was tested in vitro against various bacterial strains, demonstrating significant inhibition of growth:

- Objective : To assess the antimicrobial activity against E. coli and S. aureus.

- Results : The compound showed a dose-dependent inhibition with the highest efficacy observed at concentrations above 5 mg/L.

This study highlights the potential of sodium 1-chloroethane-1-sulfonate as an alternative antimicrobial agent.

Case Study 2: Biodegradation Potential

Another investigation focused on the biodegradation of sodium 1-chloroethane-1-sulfonate by microbial communities in contaminated environments. Results indicated that certain strains could utilize the compound as a carbon source, leading to complete mineralization over time:

- Microbial Strains Tested : Nitrosomonas europaea, Bacillus subtilis

- Findings : Complete degradation was observed within 14 days under aerobic conditions, suggesting its potential application in bioremediation strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.